![molecular formula C26H22FN3O5 B2887015 N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(4-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide CAS No. 899902-25-1](/img/no-structure.png)

N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(4-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

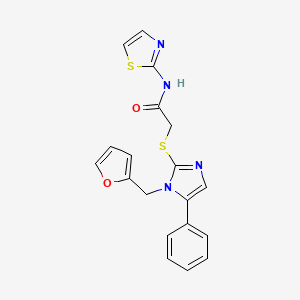

N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(4-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide is a useful research compound. Its molecular formula is C26H22FN3O5 and its molecular weight is 475.476. The purity is usually 95%.

BenchChem offers high-quality N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(4-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(4-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Photocatalytic Intermolecular Carboarylation

This compound has been utilized in the photocatalytic intermolecular carboarylation of alkenes . By selectively cleaving C–O bonds of diarylethers, it serves as a dual-function reagent in radical-mediated reactions . The resulting products offer robust transformability, providing a cross-coupling site for further product elaboration.

Thermally Activated Delayed Fluorescence (TADF)

In the field of organic electronics , particularly in the design of TADF emitters, this compound is used as a fused rigid electron donor . Its incorporation into TADF emitters has shown to improve device performance, with potential applications in organic light-emitting diodes (OLEDs).

Supramolecular Coordination Polymers

The compound’s structural flexibility and coordination behavior make it suitable for synthesizing functional coordination polymers (CPs) . These CPs have applications ranging from crystalline materials to amorphous nanomaterials, with potential uses in catalysis, gas storage, and separation technologies.

Tubulin Polymerization Inhibition

In cancer research, derivatives of this compound have been explored as tubulin polymerization inhibitors . These inhibitors show exceptional potency against cancer cells and activated endothelial cells, indicating their potential as antiproliferative agents and tumor vascular disrupting agents.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of two key starting materials, benzo[d][1,3]dioxole and 4-fluorobenzaldehyde, followed by a series of reactions to form the final product.", "Starting Materials": [ "Benzo[d][1,3]dioxole", "4-Fluorobenzaldehyde", "3-Aminopropionitrile", "Ethyl chloroformate", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Methanol", "Ethanol", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Conversion of benzo[d][1,3]dioxole to benzo[d][1,3]dioxol-5-ylmethanol using sodium hydroxide and methanol", "Step 2: Protection of the hydroxyl group in benzo[d][1,3]dioxol-5-ylmethanol using ethyl chloroformate to form benzo[d][1,3]dioxol-5-ylmethyl chloroformate", "Step 3: Reaction of benzo[d][1,3]dioxol-5-ylmethyl chloroformate with 3-aminopropionitrile to form N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-aminopropionitrile", "Step 4: Reduction of the nitrile group in N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-aminopropionitrile using sodium borohydride to form N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-aminopropanol", "Step 5: Protection of the hydroxyl group in N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-aminopropanol using ethyl chloroformate to form N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-aminopropyl chloroformate", "Step 6: Reaction of N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-aminopropyl chloroformate with 4-fluorobenzaldehyde in the presence of sodium bicarbonate and methanol to form N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(4-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide", "Step 7: Purification of the final product using column chromatography and recrystallization" ] } | |

Número CAS |

899902-25-1 |

Nombre del producto |

N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(4-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide |

Fórmula molecular |

C26H22FN3O5 |

Peso molecular |

475.476 |

Nombre IUPAC |

N-(1,3-benzodioxol-5-ylmethyl)-3-[1-[(4-fluorophenyl)methyl]-2,4-dioxoquinazolin-3-yl]propanamide |

InChI |

InChI=1S/C26H22FN3O5/c27-19-8-5-17(6-9-19)15-30-21-4-2-1-3-20(21)25(32)29(26(30)33)12-11-24(31)28-14-18-7-10-22-23(13-18)35-16-34-22/h1-10,13H,11-12,14-16H2,(H,28,31) |

Clave InChI |

RWHOMNZSQVQKIX-UHFFFAOYSA-N |

SMILES |

C1OC2=C(O1)C=C(C=C2)CNC(=O)CCN3C(=O)C4=CC=CC=C4N(C3=O)CC5=CC=C(C=C5)F |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide](/img/structure/B2886932.png)

![3-(2-bromophenoxy)-8-[(diethylamino)methyl]-7-hydroxy-2-methyl-4H-chromen-4-one](/img/structure/B2886933.png)

![5-(Naphthalen-1-ylsulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2886936.png)

![2-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxybenzaldehyde](/img/structure/B2886937.png)

![2-Chloro-4-[(E)-2-[3-(2,2,2-trifluoroethoxy)phenyl]ethenyl]pyridine-3-carbonitrile](/img/structure/B2886939.png)

![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(3-(trifluoromethyl)benzyl)propanamide](/img/structure/B2886941.png)

![2-[1-(2-Chloropyridine-4-carbonyl)piperidin-2-yl]-2-phenylacetonitrile](/img/structure/B2886947.png)

![1-[4-(2-Chloropyrimidin-4-yl)piperidin-1-yl]-2-(2-methylcyclohexyl)ethanone](/img/structure/B2886955.png)